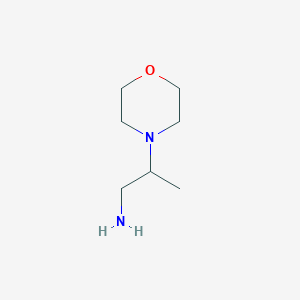

2-Morpholin-4-yl-propylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTHUBCDDJVKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586426 | |

| Record name | 2-(Morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-04-5 | |

| Record name | 2-(Morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Control of Coordination Geometry:the Flexibility of the Propyl Chain and the Potential for the Morpholine Oxygen to Participate in Coordination Allow for a Variety of Coordination Geometries, Such As Octahedral or Square Planar, Depending on the Metal Ion and Other Coordinating Ligands.ekb.egresearchgate.netthis Versatility Allows for the Rational Design of Complexes with Specific Geometries Required for Particular Applications. for Example, a Study on Similar Schiff Bases Derived from 4 2 Aminoethyl Morpholine Showed That the Ligand Can Act As a Tridentate N,n ,n Donor, Leading to the Formation of Complexes with Specific Stereochemistry.mdpi.com

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from 2-morpholin-4-yl-propylamine-based ligands have shown promise in catalytic applications. The strategic design of these ligands allows for the creation of active and selective catalysts for various organic transformations.

Homogeneous Catalysis: One area where these complexes have been explored is in biomimetic catalysis, specifically modeling the activity of metalloenzymes. Zinc(II) complexes of the Schiff base ligand 4-chloro-2-[(3-morpholin-4-yl-propylimino)-methyl]-phenol have been investigated for their catecholase-like activity. researchgate.net Catecholase is a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. The study demonstrated that the synthesized zinc complexes could catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) in the presence of atmospheric oxygen. researchgate.net

The catalytic efficiency, often expressed as the turnover number (k_cat), was found to be dependent on the specific structure of the zinc complex. For instance, a related complex synthesized with a similar ligand derived from 2-morpholin-4-yl-ethylamine exhibited the highest activity in one study, indicating that subtle changes in the ligand backbone can significantly impact catalytic performance. researchgate.net Such studies are crucial for understanding reaction mechanisms and developing more efficient oxidation catalysts. mdpi.comorientjchem.org

Table 2: Catecholase-like Activity of a Zn(II) Complex This table is interactive. Click on the headers to sort.

| Complex | Substrate | Product | Catalytic Activity (k_cat, h⁻¹) | Reference |

|---|

Heterogeneous Catalysis: While specific examples of this compound-based complexes in heterogeneous catalysis are not extensively documented in the reviewed literature, the principles of ligand design are directly applicable to creating solid-supported catalysts. The functional groups on the ligand can be used to anchor the complex to a solid support like silica, polymers, or metal-organic frameworks (MOFs). This immobilization transforms a homogeneous catalyst into a heterogeneous one, which offers significant advantages in terms of catalyst separation, recovery, and reusability—key aspects of green and sustainable chemistry. The presence of the morpholine (B109124) moiety can also influence the interaction of the complex with the support material. The development of such heterogeneous catalysts is an active area of research. acs.org

Ligand Design and Coordination Chemistry Involving 2 Morpholin 4 Yl Propylamine

2-Morpholin-4-yl-propylamine as a Ligand in Metal Complexes

This compound itself can act as a bidentate or potentially tridentate ligand. However, it is more commonly incorporated into larger, multidentate ligand frameworks, particularly through the formation of Schiff bases. The reaction of its primary amine group with aldehydes or ketones yields Schiff base ligands with enhanced chelating capabilities.

A notable example involves the synthesis of Schiff base ligands by condensing this compound with substituted salicylaldehydes. For instance, the ligand 4-chloro-2-[(3-morpholin-4-yl-propylimino)-methyl]-phenol (abbreviated as HL) is formed from the reaction with 4-chloro-2-hydroxy-benzaldehyde. This ligand is designed to be a potential tridentate N,N,O-donor. researchgate.net The coordination involves the imine nitrogen, the phenolic oxygen, and the tertiary morpholine (B109124) nitrogen.

Researchers have successfully synthesized and characterized several zinc(II) complexes using this and structurally similar ligands. researchgate.net The stoichiometry and structure of these complexes are often influenced by the presence of different co-ligands or anions, such as azide (B81097) (N₃⁻) and dicyanamide (B8802431) (dca). researchgate.net

The structural features of these complexes can vary significantly. For instance, using a similar ligand derived from 2-morpholin-4-yl-ethylamine, complexes with different nuclearities (mononuclear vs. dinuclear) and geometries have been reported, highlighting the influence of the alkyl chain length between the two nitrogen donors. researchgate.net

Table 1: Examples of Synthesized Zinc(II) Complexes with a Schiff Base Ligand Derived from this compound This table is interactive. Click on the headers to sort.

| Complex Formula | Ligand | Metal Ion | Key Structural Feature | Reference |

|---|

Design Principles for Chelating Ligands Incorporating this compound

The design of effective chelating ligands is central to developing metal complexes with specific functions, from catalysis to materials science. google.comnumberanalytics.com The incorporation of the this compound fragment into a ligand scaffold is guided by several key principles aimed at creating stable and functional metal complexes.

Biological Activity and Pharmacological Potential of 2 Morpholin 4 Yl Propylamine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of 2-Morpholin-4-yl-propylamine, SAR studies have provided valuable insights into how modifications of the morpholine (B109124) ring and the propylamine (B44156) chain influence their biological activity.

Influence of Morpholine Ring Substitutions

The morpholine ring is a key structural feature in many biologically active compounds. Modifications to this ring in this compound derivatives have been shown to significantly impact their pharmacological properties.

Research on pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed that substitutions on the morpholine ring are generally not well-tolerated. Specifically, substitution at the 4-position of the morpholine ring was found to be unfavorable for activity. acs.org In this series, replacing the morpholine with a more hydrophobic piperidine (B6355638) was permissible, and a 3,3-difluoropiperidine (B1349930) even doubled the potency. acs.org However, the introduction of other substituents on the morpholine ring itself was less favorable. acs.org This suggests that the size and polarity of the morpholine ring are critical for optimal interaction with the enzyme's binding pocket. acs.org

In another study focusing on morpholine-acetamide derivatives as potential anti-tumor agents, the unsubstituted morpholine ring was found to be important for potent activity. e3s-conferences.org This highlights that in some contexts, the integrity of the morpholine structure is essential for biological function.

Conversely, studies on 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines have shown that substitutions on the morpholine ring can lead to a range of biological activities, including sympathomimetic, analgesic, and antioxidant effects. nih.gov For instance, 2-phenyl and particularly 2-biphenyl derivatives demonstrated good antioxidant and anti-inflammatory actions. nih.gov This indicates that for different biological targets, the substitution tolerance of the morpholine ring can vary significantly.

Table 1: Impact of Morpholine Ring Modifications on Biological Activity

| Base Scaffold | Modification | Effect on Activity | Biological Target/Activity | Reference |

| Pyrimidine-4-carboxamide | Substitution at 4-position of morpholine | Unfavorable | NAPE-PLD Inhibition | acs.org |

| Pyrimidine-4-carboxamide | Replacement with piperidine | Tolerated | NAPE-PLD Inhibition | acs.org |

| Pyrimidine-4-carboxamide | Replacement with 3,3-difluoropiperidine | 2-fold increase in potency | NAPE-PLD Inhibition | acs.org |

| Morpholine-acetamide | Unsubstituted morpholine | Important for potency | Anti-tumor activity | e3s-conferences.org |

| 2-hydroxy-morpholine | 2-phenyl or 2-biphenyl substitution | Good antioxidant/anti-inflammatory | Antioxidant/Anti-inflammatory | nih.gov |

Impact of Propylamine Chain Modifications

The propylamine linker in this compound derivatives plays a crucial role in determining the compound's interaction with its biological target. Modifications to this chain, such as altering its length, rigidity, or introducing substituents, have profound effects on pharmacological activity.

In a series of pyrimidinylbenzimidazole derivatives targeting BRAF kinase, a propylamine linker between the sulfonamide and pyrimidine (B1678525) moieties was found to be optimal for activity against both wild-type and mutated BRAF. mdpi.com This underscores the importance of the three-carbon chain length for effective kinase inhibition. Similarly, studies on pyridine (B92270) bis-quinazoline derivatives as G-quadruplex DNA stabilizing agents showed that propylamine linkers were superior to other lengths, leading to significant stabilization and nanomolar dissociation constants. diva-portal.org

The introduction of substituents on the propylamine chain can also modulate activity. For instance, in a series of oxoaporphine derivatives, the introduction of a 3-(morpholino)propylamine side chain was a key modification that contributed to enhanced DNA binding and cytotoxicity. tandfonline.com

Conversely, removing the morpholine ring from the propylamine chain and replacing it with other functionalities often leads to a decrease in activity. In a study of naphthalene-1,4-dione analogues, replacing the morpholine with a terminal butyl, alkyne, or ester group resulted in a drastic decrease in cytotoxicity. rsc.org

Interaction with Biological Targets

The pharmacological effects of this compound derivatives are mediated by their interaction with specific biological targets, primarily enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, PI3K, BRAF)

A significant number of this compound derivatives have been developed as potent and selective enzyme inhibitors, particularly targeting kinases involved in cancer signaling pathways.

PI3K Inhibition: The morpholine moiety is a common feature in many phosphatidylinositol-3-kinase (PI3K) inhibitors. For example, GDC-0941, a potent and selective inhibitor of class I PI3K, incorporates a morpholine group on a thieno[3,2-d]pyrimidine (B1254671) scaffold. nih.gov Numerous studies have explored 2,4,6-trisubstituted pyrimidines with a morpholino group at the 2- or 4-position as PI3K inhibitors. oncotarget.com For instance, 2-morpholino-6-(3-hydroxyphenyl)pyrimidine was identified as a potent and selective PI3Kα inhibitor. oncotarget.com The [4-(4-morpholin-4-ylpyrimidin-2-yl)phenyl]urea motif has also been identified as a privileged scaffold for both PI3K and mTOR inhibition. oncotarget.com

BRAF Inhibition: Derivatives of 4-(1H-imidazol-5-yl)pyridin-2-amine, based on the scaffold of the BRAF inhibitor Dabrafenib, have been synthesized. mdpi.com In this context, linking a sulfonamide to a pyrimidinylbenzimidazole scaffold via a propylamine linker yielded a compound with potent activity against both wild-type and V600E mutant BRAF kinase. mdpi.com

Other Enzyme Inhibition: Beyond kinases, morpholine-containing compounds have shown inhibitory activity against other enzymes. For instance, certain morpholine derivatives have been investigated as inhibitors of carbonic anhydrase and have demonstrated significant inhibitory potential. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Thieno[3,2-d]pyrimidines | PI3Kα | GDC-0941 is a potent, selective, and orally bioavailable inhibitor. | nih.gov |

| 2,4,6-Trisubstituted pyrimidines | PI3Kα | 2-morpholino-6-(3-hydroxyphenyl)pyrimidine is a potent and selective inhibitor. | oncotarget.com |

| Pyrimidinylbenzimidazole sulfonamides | BRAF (Wild-Type and V600E) | Propylamine linker is optimal for potent inhibition. | mdpi.com |

| Morpholine-acetamides | Carbonic Anhydrase | Several derivatives showed significant inhibitory activity. | nih.gov |

Receptor Binding Profiling

Derivatives containing the this compound scaffold have also been evaluated for their ability to bind to various receptors.

Morpholinone and morpholine derivatives have been identified as selective antagonists for human α1a adrenergic receptors. google.com These compounds have potential applications in conditions where antagonism of this receptor is beneficial. google.com

In another study, aminoalkanol derivatives of an azatricycloundecane system, which included morpholine-containing structures, were evaluated for their affinity to β-adrenergic receptors, as well as 5-HT1A and 5-HT2A serotonin (B10506) receptors. ptfarm.pl One compound, in particular, showed moderate affinity for both β-adrenergic and 5-HT1A receptors. ptfarm.pl

The presence of the morpholine group in certain benzenesulfonamide (B165840) derivatives has been shown to enhance binding affinity and selectivity towards the CXCR4 receptor.

Cellular Studies and Biological Responses

The in vitro enzyme and receptor activities of this compound derivatives often translate into significant effects in cellular models.

Derivatives of oxazolo[5,4-d]pyrimidine (B1261902) featuring a 2-(morpholin-4-yl)ethylamino substituent have demonstrated cytotoxic activity against the HT29 colon cancer cell line. mdpi.com This suggests that these compounds can effectively inhibit the proliferation of cancer cells. Similarly, morpholine-acetamide derivatives have shown notable anti-tumor potential against various cancer cell lines, with some compounds exhibiting IC50 values comparable to the standard chemotherapeutic agent cisplatin. nih.gov

In the context of PI3K inhibition, compounds like GDC-0941 have been shown to suppress pathway-specific biomarkers, such as the phosphorylation of Akt, in tumor cells. oncotarget.com This confirms their mechanism of action at a cellular level.

Furthermore, some morpholine derivatives have been investigated for their antibacterial properties. Synthetic 1,3-bis(aryloxy)propan-2-amines, which can be considered structural analogues, have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Cellular Activities of this compound Derivatives

| Derivative Class | Cell Line/Organism | Biological Response | Reference |

| Oxazolo[5,4-d]pyrimidines | HT29 (Colon Cancer) | Cytotoxic activity | mdpi.com |

| Morpholine-acetamides | Various Cancer Cell Lines | Anti-tumor potential, some comparable to cisplatin | nih.gov |

| Thieno[3,2-d]pyrimidines (e.g., GDC-0941) | Tumor Cells | Suppression of Akt phosphorylation | oncotarget.com |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | Antibacterial activity | nih.gov |

Antiproliferative and Cytotoxic Effects

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.

One area of research has focused on 2-substituted-4-amino-6-halogenquinolines. mdpi.com A series of these compounds were synthesized and evaluated for their ability to inhibit the growth of H-460 (non-small-cell lung cancer), HT-29 (human colon cancer), HepG2 (human liver cancer), and SGC-7901 (stomach cancer) cell lines. mdpi.com The results indicated that many of these derivatives, particularly those with 2-arylvinyl substituents, exhibited potent antiproliferative activity. mdpi.com For instance, compound 8e was identified as a promising lead compound, showing IC₅₀ values of 0.03 µM, 0.55 µM, 0.33 µM, and 1.24 µM against H-460, HT-29, HepG2, and SGC-7901 cells, respectively. mdpi.com This activity was notably greater than that of the reference drug gefitinib (B1684475). mdpi.com

Similarly, acridine (B1665455) derivatives incorporating the this compound moiety have been investigated. tandfonline.com These compounds were found to stabilize p53, a tumor suppressor protein, and induce cell death in tumor cells. tandfonline.com Specifically, Acridin-9-yl(3-morpholin-4-yl-propyl)-amine, referred to as CP-3 , increased p53 levels in HCT116 cells. tandfonline.com

Oxazolo[5,4-d]pyrimidine derivatives have also been explored for their cytotoxic potential. mdpi.com In a study evaluating these compounds against a panel of four human cancer cell lines (A549, MCF7, LoVo, and HT29), the derivative 3j , which contains a 2-(morpholin-4-ylo)ethyl substituent, showed noteworthy cytotoxic activity against the HT29 cell line. mdpi.com

Furthermore, 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine has been shown to possess cytotoxic activity against breast cancer cells, with a lesser effect on normal fibroblasts and blood mononuclear cells. preprints.org The cytotoxic action of 1,3,5-triazine (B166579) derivatives is linked to the formation of active metabolites that can covalently bind to DNA, preventing cell division. preprints.org

Naphtho[2,3-b]furan-4,9-dione derivatives have also been evaluated for their cytotoxic activity. The 2-morpholino compound 39 demonstrated high activity with an ED₅₀ of 0.7 µg/ml against KB cells. tandfonline.com In another study, podophyllotoxin (B1678966) derivatives were synthesized and tested, where compounds 12d-e , containing a morpholine ring, lost their cytotoxicity against cancer cell lines. nih.gov

Trioxatriangulene derivatives have been studied for their antiproliferative effects. nih.gov A large-scale study of these derivatives revealed that planar derivatives had greater antiproliferative activity than non-planar ones. nih.gov

The table below summarizes the antiproliferative and cytotoxic activities of selected this compound derivatives.

| Compound ID | Scaffold | Cell Line(s) | Activity (IC₅₀/ED₅₀) | Reference |

| 8e | 2-substituted-4-amino-6-halogenquinoline | H-460, HT-29, HepG2, SGC-7901 | 0.03 µM, 0.55 µM, 0.33 µM, 1.24 µM | mdpi.com |

| CP-3 | Acridine | HCT116 | Increased p53 levels | tandfonline.com |

| 3j | Oxazolo[5,4-d]pyrimidine | HT29 | CC₅₀ = 99.87 ± 10.90 µM | mdpi.com |

| 39 | Naphtho[2,3-b]furan-4,9-dione | KB | ED₅₀ = 0.7 µg/ml | tandfonline.com |

| 12d-e | Podophyllotoxin | Various cancer cell lines | IC₅₀ > 50 µM | nih.gov |

Apoptosis Induction

Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells.

Acridine derivatives, including CP-3 , have been found to induce p53-dependent cell death. tandfonline.com Treatment of HCT116 wild-type cells with these compounds led to significantly higher levels of apoptosis compared to p53 knockout cells. tandfonline.com The mechanism involves the stabilization of the p53 protein by blocking its ubiquitination. tandfonline.com

Riluzole and its derivatives have also been investigated for their ability to induce apoptosis. brieflands.com One derivative, 4a (2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole), was found to induce significant early apoptosis in HeLa cells. brieflands.com Western blot analysis revealed that this compound suppressed the expression of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein Bax. brieflands.com

In the context of 2-imino-4-thiazolidinone derivatives, compounds 7k , 7m , and 7n were found to induce apoptosis in B16F10 melanoma cells, as observed by DNA damage analysis. researchgate.net Specifically, compound 7m was shown to generate intracellular reactive oxygen species (ROS), which can contribute to the induction of apoptosis. researchgate.net

Furthermore, a study on 2-oxo-3-phenylquinoxaline derivatives identified compound 7j as having a potent cytotoxic effect on HCT-116 colorectal cancer cells. nih.gov Treatment with this compound resulted in nuclear disintegration and chromatin fragmentation, which are characteristic features of apoptosis. nih.gov

The table below highlights key findings related to apoptosis induction by these derivatives.

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference |

| Acridine Derivatives (e.g., CP-3 ) | HCT116 | Induced p53-dependent apoptosis by blocking p53 ubiquitination. | tandfonline.com |

| Riluzole Derivative 4a | HeLa | Induced early apoptosis; suppressed Bcl-2 and increased Bax expression. | brieflands.com |

| 2-Imino-4-thiazolidinone Derivatives (7k, 7m, 7n ) | B16F10 | Induced apoptosis via DNA damage; compound 7m generated ROS. | researchgate.net |

| 2-Oxo-3-phenylquinoxaline Derivative 7j | HCT-116 | Caused nuclear disintegration and chromatin fragmentation. | nih.gov |

Inhibition of Cell Migration

The ability to inhibit cell migration is a crucial aspect of potential anticancer agents, as it can prevent metastasis.

Derivatives of this compound have shown promise in this area. For instance, certain substituted 2,4-diamino-quinoline derivatives have been found to inhibit the migration of abnormal cells, including cancer cells. google.com

In a study on mdpi.comtandfonline.commdpi.comtriazolo[4,5-d]pyrimidine derivatives, compound 19 was shown to suppress the migration ability of HGC-27 and MGC-803 gastric cancer cells. scienceopen.com This was confirmed through wound healing and Transwell assays, which demonstrated that the compound significantly inhibited the movement of these cancer cells. scienceopen.com

Riluzole and its derivatives have also been shown to impair the migration ability of cancer cells. brieflands.com Specifically, compound 4a was found to inhibit the migration of HeLa cells in wound healing assays. brieflands.com

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling and docking studies are computational techniques used to predict how a ligand (such as a drug candidate) might interact with a protein target. These methods are invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Ligand-Protein Interactions

Understanding the specific interactions between a ligand and its protein target is crucial for drug design.

In the case of 2-morpholinoquinoline (B2669137) derivatives with antifungal potential, molecular docking analysis was used to investigate their interactions with the active site of the enzyme glucosamine-6-phosphate synthase from Aspergillus fumigatus. researchgate.net The study aimed to identify the molecular features responsible for their antifungal activity. researchgate.net

For 4-phthalimidobenzenesulfonamide derivatives, molecular docking studies were performed to investigate their interactions with acetylcholinesterase and butyrylcholinesterase, two enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

A systematic analysis of atomic protein-ligand interactions in the Protein Data Bank (PDB) has provided insights into the types of interactions that are most common and important for binding. biorxiv.org This analysis revealed that hydrophobic interactions are generally enriched in high-efficiency ligands, while polar interactions are more prevalent in fragment inhibitors. biorxiv.org The study also highlighted the importance of less common interactions, such as C–H···O hydrogen bonds and amide-π stacking. biorxiv.org

LigPlot+ is a tool used to generate 2D diagrams of ligand-protein interactions, which helps in visualizing hydrogen bonds and hydrophobic contacts. researchgate.net This can be particularly useful for comparing the binding modes of a series of related compounds. researchgate.net

Binding Affinity Predictions

Predicting the binding affinity of a ligand to a protein is a key goal of molecular modeling, as it can help to prioritize compounds for synthesis and testing.

The Linear Interaction Energy (LIE) method is a computational approach used to predict the binding free energy of a ligand to a protein. nih.gov In a study of thiourea-containing compounds binding to cytochrome P450 2C9, the LIE method was used to predict binding affinities. nih.gov

Molecular docking studies of 2-oxo-3-phenylquinoxaline derivatives identified compound 7j as the most potent binder to its target. nih.gov The docking results showed that the phenyl ring of the compound occupied the S1 pocket of the active site, while the amino acid chain was positioned in the S2 pocket. nih.gov

The BioLiP2 database is a resource that provides information on biologically relevant protein-ligand interactions, including binding affinities. nih.gov This database can be used to help validate and refine binding affinity predictions. nih.gov

Prodrug and Drug Delivery System Development Utilizing this compound Scaffolds

The development of prodrugs and drug delivery systems is a strategy used to improve the pharmaceutical properties of a drug, such as its solubility, stability, and bioavailability. mdpi.comrsc.org

The this compound scaffold has been incorporated into various prodrug and drug delivery systems. For example, in the development of inhibitors for the polo-box domain of polo-like kinase 1 (Plk1), S-methyl prodrugs of 1-thioxo-2,4-dihydro- mdpi.comtandfonline.comgoogle.comtriazolo[4,3-a]quinazolin-5(1H)-one derivatives were synthesized. nih.gov These prodrugs were found to effectively inhibit mitotic progression and cell proliferation. nih.gov

The use of colloidal microcarrier systems is another approach to drug delivery. uni-leipzig.de These systems can be designed to transport and release a defined amount of a drug to a specific target tissue. uni-leipzig.de The this compound moiety could potentially be incorporated into such systems to enhance their targeting capabilities or other properties.

Furthermore, the development of long-acting drug delivery systems is an area of active research. nih.gov Prodrug strategies can be used to create long-acting formulations by modifying the drug in such a way that it is released slowly over time. nih.gov The this compound scaffold could be a useful component in the design of such long-acting prodrugs.

Computational and Theoretical Studies of 2 Morpholin 4 Yl Propylamine

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.org The stability of 2-Morpholin-4-yl-propylamine is dictated by the conformations of its flexible propyl chain and the puckering of the morpholine (B109124) ring.

Theoretical calculations, such as those performed at the B3LYP/6-31G** level of theory, can be used to identify the most stable conformers. arabjchem.org The analysis of alkanes like butane (B89635) shows that staggered conformations, where bulky groups are far apart (anti-periplanar), are energetically favored over eclipsed conformations due to lower torsional and steric strain. pressbooks.pub For this compound, the most stable conformers are predicted to have a staggered arrangement along the C1-C2 bond of the propyl chain. The gauche interactions between the substituents and the anti conformation, where the largest groups are 180° apart, represent the key low-energy states. pressbooks.pub Intramolecular hydrogen bonding between the primary amine's hydrogen atoms and the morpholine's oxygen or nitrogen could further stabilize certain conformations. arabjchem.org

Table 1: Predicted Energetic Factors in the Conformational Analysis of this compound This table is a theoretical representation based on general principles of conformational analysis.

| Interaction Type | Description | Predicted Stability Effect |

|---|---|---|

| Torsional Strain | Repulsion between bonding electrons in eclipsed conformations along the C-C and C-N bonds. | Destabilizing |

| Steric Strain (Gauche) | Repulsive interaction when the morpholine ring and amine group are 60° apart. | Moderately Destabilizing |

| Steric Strain (Eclipsed) | High-energy repulsion when bulky groups pass by each other during bond rotation. | Highly Destabilizing |

| Anti Conformation | Lowest energy state where the bulky morpholine and amine groups are 180° apart. | Stabilizing |

| Intramolecular H-Bonding | Potential interaction between the -NH₂ group and the morpholine O or N atoms. | Potentially Stabilizing |

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and predicting the chemical reactivity of molecules. mdpi.comresearchgate.net By calculating the distribution of electrons, key reactivity indicators can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ijnc.ir The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For morpholine derivatives, DFT calculations are routinely used to compute these values. researchgate.netfrontiersin.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, the MEP map is expected to show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the primary amine group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netfrontiersin.org The ether oxygen in the morpholine ring withdraws electron density from the ring's nitrogen, making it less nucleophilic than structurally similar amines like piperidine (B6355638). atamanchemicals.com

Table 2: Typical Quantum Chemical Descriptors Predicted by DFT for Morpholine Derivatives These values are illustrative and would be determined via specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level). researchgate.net

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic sites, likely localized on the N and O atoms. ijnc.ir |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic sites. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Predicts interaction with polar solvents and other molecules. ijnc.ir |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Relates to the molecule's ability to undergo oxidation. ijnc.ir |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | Relates to the molecule's ability to undergo reduction. frontiersin.org |

Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict the spectroscopic signatures of a molecule, which aids in its experimental identification. researchgate.net DFT methods are commonly employed to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the molecule's functional groups. Key predicted vibrations include:

N-H Stretching: Two distinct peaks in the 3500-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂). docbrown.info

C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ range from the alkyl chain and morpholine ring. docbrown.info

N-H Bending: A deformation band around 1650-1580 cm⁻¹. docbrown.info

C-O-C Stretching: A strong band, characteristic of the ether linkage in the morpholine ring, typically appears in the 1150-1085 cm⁻¹ region.

C-N Stretching: Vibrations for the aliphatic amine C-N bonds are expected in the 1220-1020 cm⁻¹ range. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital). Protons on the carbon adjacent to the primary amine (C2) would be deshielded. The diastereotopic protons of the morpholine ring would likely appear as complex multiplets, typically in the δ 2.4-3.7 ppm range. The methyl group protons (at C1) would appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR: The carbon atoms of the morpholine ring adjacent to the oxygen are expected around δ 67 ppm, while those adjacent to the nitrogen are around δ 46-54 ppm. rsc.org The carbons of the propylamine (B44156) chain would have distinct signals, with the carbon bearing the amino group (C2) being significantly influenced by the nitrogen atom.

Table 3: Predicted Spectroscopic Data for this compound This table is a theoretical prediction based on typical values for similar structures. docbrown.inforsc.org

| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Assignment |

|---|---|---|---|

| FT-IR | N-H Stretch | 3500-3300 cm⁻¹ (2 bands) | Primary Amine (-NH₂) |

| C-H Stretch | 3000-2850 cm⁻¹ | Alkyl C-H | |

| N-H Bend | 1650-1580 cm⁻¹ | Primary Amine (-NH₂) | |

| C-O-C Stretch | 1150-1085 cm⁻¹ | Morpholine Ether | |

| ¹H NMR | -CH(CH₃)NH₂ | ~2.8-3.5 ppm (multiplet) | Methine proton |

| -CH(CH₃)NH₂ | ~1.1-1.3 ppm (doublet) | Methyl protons | |

| -CH₂-N(morpholine) | ~2.4-2.8 ppm (multiplet) | Methylene protons | |

| Morpholine Protons | ~2.5-3.7 ppm (multiplets) | -N-CH₂- and -O-CH₂- | |

| ¹³C NMR | -CH₂-O- | ~67 ppm | Morpholine carbons |

| -CH₂-N- | ~46-54 ppm | Morpholine & Propyl carbons | |

| -CH(NH₂) | ~45-55 ppm | Propyl methine carbon | |

| -CH₃ | ~15-25 ppm | Propyl methyl carbon |

Interaction with Solvents and Environmental Considerations

The interaction of this compound with solvents is governed by its polarity and its capacity for hydrogen bonding. The molecule possesses multiple sites capable of forming hydrogen bonds: the primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, while the morpholine nitrogen and oxygen atoms can act as hydrogen bond acceptors. frontiersin.orgrsc.org

This functionality predicts strong interactions with polar protic solvents like water and alcohols. The morpholine moiety is known to enhance aqueous solubility. mdpi.comhuntsman.com Therefore, this compound is expected to be highly soluble in water. huntsman.com

Computational models, such as the Polarizable Continuum Model (PCM), can be used within DFT calculations to simulate the effects of a solvent environment on the molecule's structure and electronic properties. researchgate.net More advanced molecular dynamics (MD) simulations can provide detailed pictures of the solvation shell, calculating parameters like radial distribution functions (RDFs) to show the precise arrangement of solvent molecules (e.g., water) around the solute's functional groups. uantwerpen.be Such studies would likely reveal strong hydration shells around the amine group and the heteroatoms of the morpholine ring.

In nonpolar solvents, the interactions would be much weaker, dominated by van der Waals forces. In polar aprotic solvents like DMSO or DMF, the solvent molecules can act as hydrogen bond acceptors, interacting with the N-H protons of the primary amine.

Advanced Applications and Emerging Research Areas

Material Science Applications

In the realm of material science, the bifunctional nature of 2-Morpholin-4-yl-propylamine makes it a valuable building block for the synthesis of novel polymers and functional materials. The primary amine group can readily participate in polymerization reactions, while the morpholine (B109124) group can introduce desirable properties such as improved thermal stability, solubility, and biocompatibility to the resulting polymer.

One of the key areas of interest is the use of morpholine-containing compounds as functional monomers . For instance, acryloyl morpholine (ACMO) is recognized for its utility as a reactive diluent in ultraviolet (UV) curable resins and coatings. kjchemicals.co.jpgoogle.com The resulting polymers often exhibit low hygroscopicity and good resistance to acids, alkalis, and solvents. google.com While not a direct application of this compound, this highlights the potential of the morpholine moiety in polymer science. It is conceivable that this compound could be used to synthesize functional polymers through reactions involving its primary amine, such as in the production of polyamides or polyimides.

Furthermore, amine compounds are widely used as curing agents for epoxy resins . threebond.co.jpm-chemical.co.jp The curing process involves the reaction of the amine's active hydrogen atoms with the epoxy groups of the resin to form a crosslinked, three-dimensional network. threebond.co.jp Aliphatic amines are known to be effective room-temperature curing agents. threebond.co.jp Given that this compound possesses a primary amine group with two active hydrogens, it could theoretically function as a curing agent. The incorporation of the morpholine ring might also confer specific properties, such as altered flexibility and thermal behavior, to the cured epoxy resin. Research into morpholine derivatives, such as 4-methyl-2-morpholinone, as curing agents for epoxy resins supports this potential application area. google.com

The table below outlines potential material science applications for this compound based on the known reactivity of its functional groups and the applications of similar morpholine-containing compounds.

| Potential Application | Relevant Functional Group | Anticipated Role of this compound | Potential Benefits of Morpholine Moiety |

| Functional Monomer | Primary Amine | Co-monomer in the synthesis of polyamides, polyimides, or other condensation polymers. | Improved solubility, thermal stability, and biocompatibility of the resulting polymer. |

| Epoxy Resin Curing Agent | Primary Amine | Cross-linking agent for epoxy resins, potentially for coatings, adhesives, and composites. | Modification of mechanical properties, such as flexibility and impact resistance. |

| Polymer Additive | Tertiary Amine (Morpholine) | Can act as a catalyst or an acid scavenger in certain polymerization processes. | Enhanced control over the polymerization reaction and stability of the final product. |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org The ability of molecules to self-assemble into well-defined, higher-order structures is a cornerstone of this field and is fundamental to many biological processes and the development of advanced materials. wikipedia.org

The structure of this compound contains several features that make it an interesting candidate for studies in supramolecular chemistry. The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the N-H protons of the primary amine group can act as hydrogen bond donors. These functionalities, combined with the flexible propyl chain, allow the molecule to potentially participate in the formation of intricate, self-assembled structures.

A notable example that underscores the role of the morpholinopropyl moiety in directing molecular organization is the helical supramolecular assembly of N,N-bis[3-(morpholin-4-yl)propyl]-N,N-(1,2-phenylene)dioxalamide. In this complex, intermolecular hydrogen bonding and other weak interactions involving the morpholinopropyl groups contribute to the formation of a helical structure. researchgate.net This finding suggests that this compound itself, or its simple derivatives, could be designed to form specific supramolecular architectures.

Furthermore, the morpholine ring has been identified as a "privileged structure" in medicinal chemistry, in part due to its ability to engage in biological recognition processes, which are inherently supramolecular. researchgate.netnih.gov It has been used as a lysosome-targeting group in fluorescent probes, demonstrating its ability to interact with cellular membranes and accumulate in specific organelles. mdpi.com These interactions are governed by the principles of supramolecular chemistry, highlighting the potential of the morpholine moiety in designing molecules for targeted biological applications. The potential for this compound to act as a ligand in the formation of metal-organic frameworks (MOFs) also represents an exciting area of research, where the amine groups could coordinate to metal centers to create porous, crystalline materials. mdpi.comwikipedia.orgnih.gov

The following table summarizes the potential roles of this compound in supramolecular chemistry.

| Supramolecular Concept | Relevant Structural Features | Potential Role of this compound |

| Self-Assembly | Hydrogen bond donors (primary amine) and acceptors (morpholine oxygen and nitrogen), flexible propyl chain. | Formation of one-, two-, or three-dimensional networks through hydrogen bonding and other non-covalent interactions. |

| Host-Guest Chemistry | Potential to form a cavity or bind to guest molecules through a combination of interactions. | Could act as a guest molecule in larger host systems or be incorporated into larger host structures. |

| Ligand for Metal-Organic Frameworks (MOFs) | Primary and tertiary amine groups as coordination sites. | Linker molecule to connect metal centers, forming porous materials for gas storage, separation, or catalysis. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of morpholine and its derivatives is an area where green chemistry principles are being actively applied.

Traditionally, the synthesis of the morpholine ring can involve harsh reagents and produce significant waste. chemrxiv.org More recent research has focused on developing greener alternatives. One such approach involves the selective monoalkylation of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663), a method that is redox-neutral and avoids the use of toxic reagents like chloroacetyl chloride. chemrxiv.orgacs.org This provides a more environmentally friendly route to the core morpholine structure.

For the synthesis of N-substituted morpholines like this compound, catalytic methods are being explored to improve efficiency and reduce environmental impact. The direct synthesis of N-substituted morpholines from diethanolamine (B148213) and a primary amine over a heterogeneous catalyst is one such avenue. Another key reaction in the synthesis of this compound is likely the reductive amination of a suitable carbonyl compound with morpholine or the alkylation of morpholine with a propylamino-containing precursor. Reductive amination is generally considered a green reaction due to its high atom economy.

Furthermore, the catalytic formylation of amines using carbon dioxide as a C1 source is a green method for producing formamides, which are important intermediates in organic synthesis. ethz.ch While not a direct synthesis of this compound, this demonstrates the potential for using renewable feedstocks in the synthesis of morpholine derivatives. The development of catalytic systems for the direct amination of alcohols with amines also presents a green pathway for C-N bond formation, which could be applicable to the synthesis of this compound.

The table below details some green chemistry approaches relevant to the synthesis of this compound.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Environmental Benefits |

| Formation of Morpholine Ring | Dehydration of diethanolamine with strong acids; use of hazardous reagents like chloroacetyl chloride. | Catalytic cyclization of diethanolamine; use of ethylene sulfate for annulation of 1,2-amino alcohols. chemrxiv.orgacs.org | Reduced waste, avoidance of toxic reagents, milder reaction conditions. |

| N-Alkylation of Morpholine | Use of alkyl halides with stoichiometric bases. | Catalytic reductive amination of a suitable aldehyde with morpholine; direct catalytic amination of an alcohol. | Higher atom economy, use of catalytic reagents, reduced salt waste. |

| Use of Solvents | Use of volatile organic compounds (VOCs). | Use of greener solvents like water or solvent-free conditions. ajgreenchem.com | Reduced environmental impact and health hazards associated with VOCs. |

Conclusion and Future Directions in 2 Morpholin 4 Yl Propylamine Research

Summary of Key Findings and Contributions

Research has established the morpholinopropylamine moiety as a valuable structural motif in the development of novel therapeutic agents. Its incorporation into larger molecular frameworks has led to compounds with a wide array of biological activities.

Foundation in Medicinal Chemistry: The primary contribution of 2-morpholin-4-yl-propylamine and its analogs, such as 3-(morpholin-4-yl)propylamine, is their role as intermediates or building blocks in organic synthesis. vulcanchem.com The presence of a primary amine and a tertiary amine within the morpholine (B109124) ring provides multiple reactive sites for constructing diverse molecular architectures.

Anticancer Research: Derivatives incorporating the morpholine moiety have demonstrated potential as anticancer agents. For instance, the inclusion of a 2-(morpholin-4-yl)ethylamino group in certain oxazolo[5,4-d]pyrimidines was shown to significantly increase cytotoxic activity against specific cancer cell lines like HT29. mdpi.com Similarly, 2-morpholin-4-yl substituted deazaalloxazines have been synthesized and evaluated for their antitumor properties. mdpi.com

Neurological and Receptor Modulation: The morpholine scaffold is a key feature in molecules designed to interact with biological systems, including those in the central nervous system. chemimpex.com Compounds containing this moiety are investigated for their potential to modulate neurotransmitter systems and G-protein-coupled receptors (GPCRs), suggesting applications in treating neurological disorders. chemimpex.comvulcanchem.com The morpholine ring is a common pharmacophore in approved drugs like the kinase inhibitor gefitinib (B1684475) and the GPCR modulator aprepitant. vulcanchem.com

Antimicrobial Potential: Some studies have indicated that morpholine derivatives possess antimicrobial properties, inhibiting the growth of various bacterial strains. This activity is particularly relevant in the ongoing search for new antibiotics to combat resistant pathogens.

Unresolved Challenges and Open Questions

Despite its utility, the full potential of this compound and its related structures is far from realized. Several challenges and unanswered questions remain, representing critical areas for future investigation.

Comprehensive Biological Profiling: While its derivatives have shown promise, dedicated, large-scale screening of this compound itself for a broad range of biological activities is lacking. Its specific interactions with enzymes, receptors, and other biological targets are not fully characterized.

Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how modifications to the propylamine (B44156) chain or the morpholine ring of this specific compound affect its biological activity and pharmacokinetic properties. e3s-conferences.org For example, understanding the impact of steric hindrance from substitutions on the alkyl chain could guide the synthesis of more potent and selective molecules. vulcanchem.com

Optimized and Sustainable Synthesis: While synthetic pathways exist, challenges related to process optimization, yield improvement, and sustainability remain. vulcanchem.com Developing greener and more efficient synthetic routes is crucial for making this and related compounds more accessible for research and potential commercial application.

Understanding Mechanisms of Action: For derivatives that show biological activity, the precise molecular mechanisms often remain to be fully elucidated. Deeper investigation is required to identify the specific cellular pathways and molecular interactions responsible for their therapeutic or cytotoxic effects.

Prospective Research Avenues and Interdisciplinary Collaborations

The future of research on this compound is rich with possibilities, particularly through synergistic, interdisciplinary efforts.

Targeted Drug Discovery and Design: Future research should focus on using this compound as a scaffold to design and synthesize novel, highly specific inhibitors for targets implicated in diseases like cancer and neurodegenerative disorders. researchgate.net Computational modeling and in silico screening can be employed to predict binding affinities and guide the rational design of new derivatives for targets such as kinases or specific receptor subtypes.

Development of Theranostic Agents: The morpholine moiety is suitable for developing theranostic agents, which combine therapeutic and diagnostic capabilities. Collaborations between chemists and experts in medical imaging could lead to the creation of fluorescent probes or radiolabeled compounds for real-time monitoring of disease progression and treatment response. rsc.org

Materials Science and Agrochemicals: The unique chemical properties of morpholine derivatives could be exploited in materials science for the production of specialty polymers or chemicals. In agrochemical research, the hydrophobicity imparted by certain alkylamine structures could be leveraged to enhance the efficacy of pesticides or herbicides. vulcanchem.com

Interdisciplinary Systems Biology Approach: A collaboration between synthetic chemists, pharmacologists, and systems biologists could provide a holistic understanding of how these compounds affect cellular networks. This approach could uncover novel mechanisms of action and identify new therapeutic applications that are not apparent from single-target screening.

Q & A

Q. Q: What are the standard synthetic routes for 2-Morpholin-4-yl-propylamine, and how can purity be optimized?

A: The synthesis typically involves alkylation of morpholine with a propylamine derivative. For example, reacting morpholine with 3-chloropropylamine under basic conditions (e.g., NaOH) can yield the target compound. Key steps include:

- Alkylation : Controlled reaction temperature (60–80°C) to minimize side reactions like over-alkylation .

- Purification : Use of fractional distillation or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product. Purity can be verified via GC-MS or HPLC .

Structural Characterization

Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?

A: A combination of techniques is recommended:

- NMR : H and C NMR to identify morpholine ring protons (δ 3.6–3.8 ppm) and propylamine chain signals (δ 1.4–2.6 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] at m/z 145.2) .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C of morpholine) .

Biological and Pharmacological Applications

Q. Q: What are potential research applications of this compound in neuroscience or drug discovery?

A: Morpholine derivatives are explored for:

- CNS Targeting : Structural analogs (e.g., MTIP in ) show blood-brain barrier penetration, suggesting utility in neuroactive compound design .

- Enzyme Inhibition : Morpholine’s electron-rich ring may interact with catalytic sites, as seen in CRF1 receptor antagonists .

- Methodological Note : In vitro assays (e.g., receptor binding studies) should use radiolabeled analogs or fluorescent probes for target validation .

Handling and Safety Considerations

Q. Q: What precautions are necessary when handling this compound in the laboratory?

A: Key safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Toxicity data for analogs indicate potential skin/eye irritation; consult SDS for specific hazards .

Data Contradictions and Reproducibility

Q. Q: How should researchers address conflicting data in synthesis or bioactivity studies of this compound?

A: Common issues arise from:

- Synthetic Variability : Trace impurities from incomplete alkylation can skew bioactivity results. Reproduce reactions under inert atmospheres (e.g., N) .

- Analytical Discrepancies : Cross-validate using orthogonal methods (e.g., NMR + LC-MS) .

- Bioassay Conditions : Standardize cell lines/animal models, as genetic backgrounds (e.g., msP rats in ) influence pharmacological responses .

Advanced Research: Computational and SAR Studies

Q. Q: What computational tools are suitable for predicting the reactivity or binding affinity of this compound?

A: Advanced approaches include:

- Docking Simulations : Software like AutoDock Vina to model interactions with targets (e.g., CRF1 receptors) .

- QSAR Modeling : Utilize descriptors like logP and topological polar surface area to correlate structure with permeability or toxicity .

- Reactivity Prediction : DFT calculations (e.g., Gaussian 16) to explore reaction pathways for functionalization (e.g., adding fluorophores) .

Environmental and Stability Profiling

Q. Q: How can the environmental impact and stability of this compound be assessed?

A: Key methodologies:

- Degradation Studies : HPLC monitoring under varying pH/temperature to assess hydrolytic stability .

- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays for preliminary ecotoxicological profiling (data gaps noted in ) .

- Storage : Store in amber vials at –20°C under argon to prevent oxidation .

Interdisciplinary Collaborations

Q. Q: What interdisciplinary strategies enhance research on this compound?

A: Collaborate with:

- Organic Chemists : To optimize asymmetric synthesis (e.g., chiral catalysts for enantiopure derivatives) .

- Pharmacologists : For in vivo efficacy testing in disease models (e.g., alcohol dependence models in ) .

- Data Scientists : To apply machine learning for toxicity prediction or reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.